molecular formula C12H20N2O2 B8109136 Rel-1-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Pyrrolidin-2-One

Rel-1-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Pyrrolidin-2-One

Cat. No.: B8109136
M. Wt: 224.30 g/mol
InChI Key: IBQCTVLLBZHAET-UMNHJUIQSA-N
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Description

Rel-1-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Pyrrolidin-2-One is a bicyclic heterocyclic compound featuring a pyrrolidin-2-one moiety fused to an octahydro-pyrano[3,2-c]pyridine scaffold. The stereochemical designation (4As,8R,8As) indicates its specific three-dimensional configuration, which is critical for its biological activity and interaction with molecular targets.

Properties

IUPAC Name

1-[(4aS,8R,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[3,2-c]pyridin-8-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c15-11-4-1-5-14(11)10-8-13-7-9-3-2-6-16-12(9)10/h9-10,12-13H,1-8H2/t9-,10+,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQCTVLLBZHAET-UMNHJUIQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC(C2OC1)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CNC[C@H]([C@H]2OC1)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-1-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Pyrrolidin-2-One typically involves multi-step organic synthesis. One common approach is the selective synthesis via the ring contraction and deformylative functionalization of piperidine derivatives . This method involves the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of specific oxidants and additives to achieve the desired selectivity and efficiency .

Chemical Reactions Analysis

Types of Reactions

Rel-1-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Pyrrolidin-2-One undergoes various chemical reactions, including:

    Oxidation: Conversion of pyrrolidine derivatives to pyrrolidin-2-ones.

    Reduction: Potential reduction of functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane .

Major Products

The major products formed from these reactions include pyrrolidin-2-ones and iodopyrroles, which are valuable intermediates in the synthesis of drugs, dyes, and pigments .

Scientific Research Applications

Rel-1-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Pyrrolidin-2-One has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Rel-1-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Pyrrolidin-2-One involves its interaction with specific molecular targets. For instance, derivatives of pyrrolidin-2-one have been shown to inhibit enzymes like prolyl-tRNA synthetase, which is crucial for protein synthesis in certain pathogens . This inhibition disrupts the normal function of the enzyme, leading to the therapeutic effects observed in various studies.

Comparison with Similar Compounds

Octahydro-2H-Pyrano[3,2-C]Pyridine Hydrochloride

This compound (CAS 1363404-73-2, C₈H₁₆ClNO) shares the octahydro-pyrano[3,2-c]pyridine core with the target compound but lacks the pyrrolidin-2-one substituent. Key differences include:

Property Octahydro-2H-Pyrano[3,2-C]Pyridine Hydrochloride Rel-1-...Pyrrolidin-2-One
Molecular Formula C₈H₁₆ClNO ~C₁₂H₂₀N₂O₂ (estimated)
Molar Mass (g/mol) 177.67 ~224 (estimated)
Functional Groups Secondary amine, pyran ring Pyrrolidinone, pyran ring
Storage Conditions Room temperature, dry, sealed Likely similar

Its stability under ambient conditions suggests practical advantages in handling .

KA-A Derivatives (Compounds 10, 11, 12)

These derivatives, such as compound 11 (1S,4aS,8aS*-heptadecanoic acid derivative), exhibit strong growth inhibitory effects on HL-60 leukemia cells (50 μM concentration) and inhibit mammalian DNA polymerases α and β . Although structurally distinct (long-chain fatty acid vs.

Compound Structure IC₅₀ (HL-60 Cells) Key Target
11 Heptadecanoic acid derivative ~50 μM DNA polymerases α/β
Target Pyrrolidinone-pyran fusion Not reported Hypothesized similar

The target compound’s pyrrolidinone group may enhance binding affinity to enzyme active sites compared to KA-A derivatives, though empirical validation is needed.

Comparison with Functional Analogs from Diverse Classes

Benzisoxazole-Piperidine Derivatives

lists compounds like 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 108855-18-1). These molecules, often used in antipsychotic therapies, share a focus on heterocyclic frameworks but differ markedly in biological targets. Unlike the target compound, benzisoxazole derivatives typically modulate dopamine or serotonin receptors, underscoring structural versatility in drug design .

Research Implications and Gaps

  • Mechanistic Studies : The target compound’s hypothesized enzyme inhibition (based on KA-A analogs) warrants in vitro assays against DNA polymerases or kinases.
  • Synthetic Feasibility: The stability of Octahydro-2H-Pyrano[3,2-C]Pyridine Hydrochloride suggests viable routes for derivatization to produce the target compound.
  • Therapeutic Potential: Structural parallels to bioactive heterocycles (e.g., benzisoxazoles) imply broad applicability, but target validation is critical.

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